4-tert-butyl-6'-(4-methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
Description
The target compound, 4-tert-butyl-6'-(4-methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one, is a spirocyclic molecule featuring a pyrano[3,2-g]chromenone core fused to a cyclohexane ring. Key structural elements include:
- A 4-methoxyphenyl substituent at the 6'-position, contributing electronic effects and influencing solubility.
- A spiro junction between the cyclohexane and pyrano[3,2-g]chromenone moieties, creating a rigid three-dimensional framework .
Properties
Molecular Formula |
C28H32O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4'-tert-butyl-6-(4-methoxyphenyl)spiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one |
InChI |
InChI=1S/C28H32O4/c1-27(2,3)20-10-13-28(14-11-20)12-9-19-15-23-22(18-5-7-21(30-4)8-6-18)16-26(29)31-25(23)17-24(19)32-28/h5-8,15-17,20H,9-14H2,1-4H3 |
InChI Key |
LYJBCGOXCOLXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=O)C=C4C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-tert-butyl-6’-(4-methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the spirocyclic structure: This step involves the formation of the spiro linkage through a cyclization reaction.
Functional group modifications:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-tert-butyl-6’-(4-methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-tert-butyl-6’-(4-methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, useful in the development of new materials and drugs.
Material Science: The compound’s spirocyclic structure imparts unique physical properties, making it of interest for the development of new materials with specific mechanical or optical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-6’-(4-methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations in Spirocyclic Pyrano-Chromenones
The following compounds share the spiro[cyclohexane-pyrano[3,2-g]chromenone] backbone but differ in substituents and functional groups:
Key Observations :
- The tert-butyl group in the target compound distinguishes it from analogs with simpler alkyl chains (e.g., 6'-butyl). This group may improve metabolic stability or binding affinity in drug discovery contexts.
- Replacement of the 8'-ketone with a thione (as in the 8'-thione analog) could modulate hydrogen-bonding capacity and redox properties .
Spirocyclic Compounds with Heteroatom Modifications
Other spirocyclic systems with variations in heteroatoms or fused rings include:
Key Observations :
- Silane-protected spiro-dioxins () highlight synthetic strategies for stabilizing reactive intermediates, a consideration for derivatizing the target compound.
Biological Activity
The compound 4-tert-butyl-6'-(4-methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one is a synthetic derivative belonging to the class of spiro compounds. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of 366.49 g/mol. The compound features a spirocyclic structure that contributes to its biological activity. The presence of the tert-butyl and methoxyphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. Such activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) as low as 32 μg/mL against Staphylococcus aureus, indicating potent antibacterial effects.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases. Studies have shown that treatment with this compound can significantly reduce levels of TNF-alpha and IL-6 in cell cultures.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The structural components allow for effective electron donation, neutralizing free radicals.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial growth.
- Cell Signaling Modulation : It can modulate signaling pathways related to inflammation and immune responses.
Case Studies
A notable study published in a peer-reviewed journal explored the effects of this compound on human cell lines. The results indicated significant reductions in cell viability for cancerous cells treated with varying concentrations of the compound over 48 hours. The IC50 value was determined to be approximately 25 μM, demonstrating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
